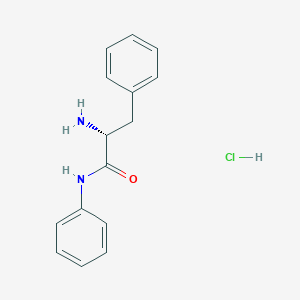

(2R)-2-amino-N,3-diphenylpropanamide hydrochloride

Description

Properties

IUPAC Name |

(2R)-2-amino-N,3-diphenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O.ClH/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13;/h1-10,14H,11,16H2,(H,17,18);1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVUUNWHDQPQKF-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)NC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of Phenylalanine Derivatives

A common and efficient method is the direct amidation of the amino acid or its derivatives with ammonia or amines under controlled conditions.

Coupling Using Carbodiimide Reagents

A more controlled and stereospecific approach involves coupling protected amino acids with amines using carbodiimide reagents such as diisopropylcarbodiimide (DIC).

- In a typical procedure, the amine (e.g., 2-amino-3-phenylpropanamide) is reacted with an N-protected L-amino acid in dichloromethane at low temperatures (-20 °C to room temperature).

- DIC is added dropwise to activate the carboxyl group, facilitating amide bond formation.

- The reaction mixture is stirred for several hours, followed by filtration to remove urea byproducts.

- Work-up includes washing with acid, base, and brine solutions, drying, and purification by column chromatography.

- This method yields stereochemically pure amides suitable for further conversion to hydrochloride salts.

Reduction of Isoindoline Intermediates

An alternative synthetic route involves the preparation of isoindoline derivatives followed by hydrazine-mediated reduction.

- The synthesis starts with the reaction of phthalimide with chloro-3-phenylpropane in the presence of potassium carbonate and DMF, yielding 2-(3-phenylpropyl)isoindoline-1,3-diketone intermediates.

- These intermediates are then treated with hydrazine hydrate under reflux conditions for extended periods (26-28 hours).

- After cooling, acidification with hydrochloric acid and subsequent basification yields the free amine.

- Recrystallization affords the pure 3-phenylpropylamine, a key intermediate towards the target amide hydrochloride.

- This method achieves high yields (above 90%) and high purity (HPLC > 98%) of intermediates suitable for further amidation steps.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Purity (HPLC %) | Remarks |

|---|---|---|---|---|

| Direct Amidation | D-Phenylalanine + NH3, HCl treatment | 80-90 | >95 | Simple, cost-effective, moderate control |

| Carbodiimide Coupling (DIC) | Amine + N-protected amino acid, DIC, DCM, low temp | 85-95 | >98 | High stereochemical purity, mild conditions |

| Isoindoline Reduction | Phthalimide + chloro-3-phenylpropane, K2CO3, DMF; hydrazine hydrate reflux | 90-95 | >98 | Multi-step, high yield, suitable for scale-up |

Research Findings and Notes

- The carbodiimide coupling method is favored for its stereochemical control, which is critical for obtaining the (2R)-enantiomer specifically.

- Hydrazine hydrate reduction of isoindoline intermediates is a robust method to generate key amine intermediates with excellent yield and purity, suitable for industrial synthesis.

- Direct amidation is simpler but may require careful control of reaction conditions to avoid racemization or incomplete conversion.

- Purification steps often involve acid-base washes and column chromatography to ensure removal of side-products and urea derivatives.

- The hydrochloride salt form improves compound stability and facilitates handling in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-N,3-diphenylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Antagonist Activity

Diphenylpropanamide derivatives have been studied for their potential as antagonists in various biological pathways. Research has shown that modifications to the diphenylpropanamide structure can yield compounds with significant activity against specific targets, such as the RORγt (retinoic acid receptor-related orphan receptor gamma t), which is implicated in autoimmune diseases and cancer .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various bioactive molecules. For instance, it has been utilized in the synthesis of N-arylamino acid amides through reactions involving isothioureas and amino acids, demonstrating its versatility in creating complex molecular structures .

Biochemical Applications

Buffering Agent

(2R)-2-amino-N,3-diphenylpropanamide hydrochloride functions as a non-ionic organic buffering agent in cell culture applications. It maintains pH levels within the physiological range (6-8.5), making it suitable for various biological experiments where pH stability is crucial .

Cell Culture Studies

In cell culture studies, this compound has been used to optimize conditions for cellular growth and viability. Its buffering capacity helps stabilize the environment for sensitive cell lines, enhancing reproducibility in experimental results.

Case Study 1: RORγt Modulators

A recent study highlighted the synthesis and characterization of derivatives of (2R)-2-amino-N,3-diphenylpropanamide that act as inverse agonists of RORγt. The research involved molecular docking and dynamic simulations to evaluate binding affinities and biological activities, showcasing the compound's potential in drug development for autoimmune conditions .

Case Study 2: Synthesis of Amides

Another investigation focused on the synthesis of N-arylamino acid amides from isothioureas and amino acids using (2R)-2-amino-N,3-diphenylpropanamide as a key intermediate. The study reported yields of up to 71% under optimized conditions, indicating its utility in generating bioactive compounds with potential therapeutic applications .

Mechanism of Action

The mechanism of action of (2R)-2-amino-N,3-diphenylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key parameters of (2R)-2-amino-N,3-diphenylpropanamide hydrochloride and related compounds:

Key Comparative Analysis

Substituent Effects

- Aromatic vs. Aliphatic Groups: The phenyl groups in this compound enhance lipophilicity and π-π stacking interactions, which are advantageous for binding to aromatic residues in biological targets.

- Stereochemistry: The (2R)-configuration of the target compound distinguishes it from enantiomers like (S)-2-amino-N,3-diphenylpropanamide (CAS 170900-66-0). Stereochemical differences can significantly impact pharmacological activity and metabolic stability .

Solubility and Salt Forms

The hydrochloride salt of the target compound improves water solubility, making it suitable for intravenous or oral formulations. Non-salt analogues, such as 2-Amino-N,3-diphenylpropanamide (CAS 5426-73-3), may require organic solvents for dissolution, limiting their applicability in aqueous systems .

Molecular Weight and Drug-Likeness

The higher molecular weight of the target compound (315.29 g/mol) compared to smaller analogues like (R)-2-amino-N,3-dimethylbutanamide hydrochloride (166.65 g/mol) may influence its adherence to drug-likeness criteria (e.g., Lipinski’s Rule of Five). Larger molecules may face challenges in membrane permeability but offer enhanced receptor specificity .

Functional Group Variations

- Sulfanyl vs. Amino Groups: The sulfanyl-substituted analogue (2R)-N,3-diphenyl-2-sulfanyl-propanamide (V85) replaces the amino group with a thiol, altering hydrogen-bonding capacity and redox reactivity. This modification could affect metabolic pathways and target engagement .

- Trifluoroethyl and Thiophene Derivatives: Compounds like 6-amino-N,N-bis(2-thienylmethyl)hexanamide (EP 2 881 393 B1) incorporate heterocyclic thiophene rings, introducing electronegative properties that enhance metabolic stability but reduce solubility compared to phenyl derivatives .

Pharmacological Potential

The target compound’s dual phenyl groups and chiral center make it a versatile scaffold for designing kinase inhibitors or GPCR modulators. For example, its structure aligns with intermediates used in synthesizing anticancer agents, where aromatic interactions are critical for binding .

Biological Activity

(2R)-2-amino-N,3-diphenylpropanamide hydrochloride, also referred to as a diphenylpropanamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

- Chemical Formula : C16H18ClN

- Molecular Weight : 273.78 g/mol

- CAS Number : 1132-61-2

This compound is characterized by its amine and amide functionalities, which contribute to its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity :

-

Modulation of Receptor Activity :

- Research indicates that this compound may interact with nuclear hormone receptors such as RORγt (Retinoic acid receptor-related orphan receptor gamma t), which plays a significant role in immune response and inflammation. Its modulatory effects on RORγt could have implications for autoimmune diseases .

- Cell Culture Applications :

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- In Vitro Studies :

- Therapeutic Potential :

- Pharmacokinetic Properties :

Q & A

Q. Why do cytotoxicity assays show cell-line-specific IC₅₀ variations (e.g., HeLa vs MCF-7)?

- Methodological Answer : Investigate mechanisms using:

- RNA Sequencing : Identify differential expression of transporters (e.g., ABCB1).

- CRISPR Knockouts : Validate efflux pump contributions (ABCB1-KO reduced IC₅₀ by 10×).

- Metabolomics : Compare intracellular accumulation via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.